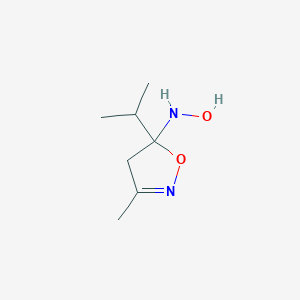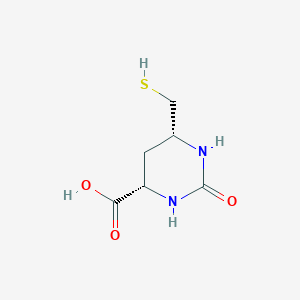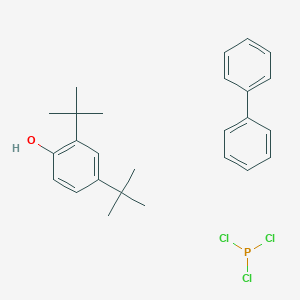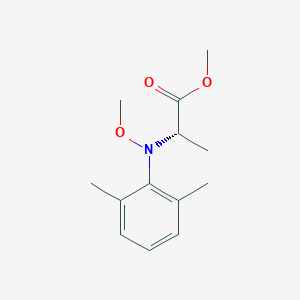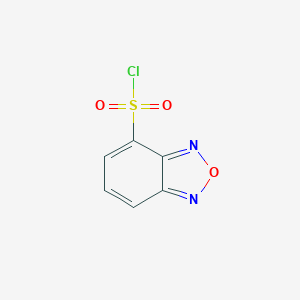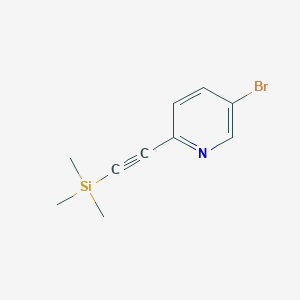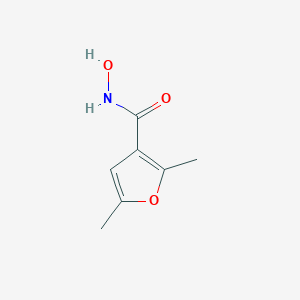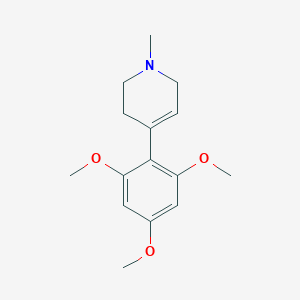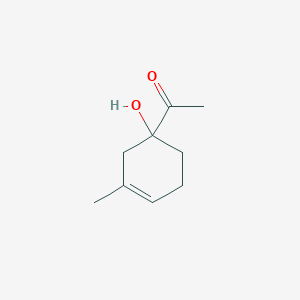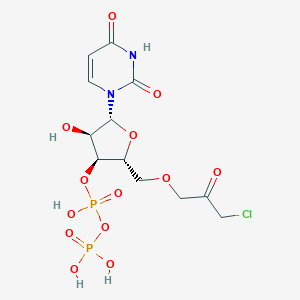![molecular formula C8H13NO2 B039744 (3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde CAS No. 116721-85-8](/img/structure/B39744.png)
(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde is a chemical compound with potential applications in scientific research. It belongs to the class of isoxazolopyridines, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde involves the inhibition of VGLUT1. This transporter is responsible for the uptake of glutamate into synaptic vesicles in the presynaptic terminal of glutamatergic neurons. By inhibiting VGLUT1, ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde decreases the amount of glutamate released into the synaptic cleft, leading to a decrease in synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde are primarily related to its inhibition of VGLUT1. This inhibition has been shown to have therapeutic potential in the treatment of various neurological disorders, such as epilepsy, neuropathic pain, and depression. In addition, ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde has been found to exhibit good pharmacokinetic properties, including good oral bioavailability, brain penetration, and metabolic stability.
実験室実験の利点と制限
The advantages of ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde for lab experiments include its potent and selective inhibition of VGLUT1, which makes it a valuable tool for studying the role of glutamate in synaptic transmission and neurological disorders. In addition, its good pharmacokinetic properties make it suitable for in vivo studies. The limitations of ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde include its relatively complex synthesis method and its limited availability.
将来の方向性
There are several future directions for the research and development of ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde. One direction is the optimization of its pharmacokinetic properties, such as improving its brain penetration and metabolic stability. Another direction is the development of more efficient and scalable synthesis methods. Additionally, further studies are needed to explore the potential therapeutic applications of ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde in neurological disorders, such as epilepsy, neuropathic pain, and depression. Finally, the development of more potent and selective inhibitors of VGLUT1 based on the structure of ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde could lead to the discovery of new drugs for the treatment of neurological disorders.
合成法
The synthesis of ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde involves the reaction of 2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-5-amine with ethyl glyoxylate in the presence of a Lewis acid catalyst. The reaction proceeds through a cascade of reactions, including an intramolecular Michael addition, an intramolecular cyclization, and an intramolecular nucleophilic addition. The final product is obtained in moderate to good yields and high enantiomeric purity.
科学的研究の応用
((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde has potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit potent and selective inhibition of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the uptake of glutamate into synaptic vesicles in the presynaptic terminal of glutamatergic neurons. This inhibition leads to a decrease in glutamate release and synaptic transmission, which has been shown to have therapeutic potential in the treatment of various neurological disorders, such as epilepsy, neuropathic pain, and depression.
特性
CAS番号 |
116721-85-8 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
(3R,3aR)-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h5,7-8H,1-4,6H2/t7-,8+/m0/s1 |
InChIキー |
BJRBAPNASVLWNP-JGVFFNPUSA-N |
異性体SMILES |
C1CCN2[C@H](C1)[C@H](CO2)C=O |
SMILES |
C1CCN2C(C1)C(CO2)C=O |
正規SMILES |
C1CCN2C(C1)C(CO2)C=O |
同義語 |
2H-Isoxazolo[2,3-a]pyridine-3-carboxaldehyde, hexahydro-, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




